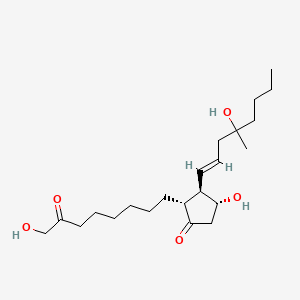
Prost-13-ene-1,9-dione, 11,16-dihydroxy-1-(hydroxymethyl)-16-methyl-, (11alpha,13E)-(+-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prost-13-ene-1,9-dione, 11,16-dihydroxy-1-(hydroxymethyl)-16-methyl-, (11alpha,13E)-(±)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a conjugated diene system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Prost-13-ene-1,9-dione, 11,16-dihydroxy-1-(hydroxymethyl)-16-methyl-, (11alpha,13E)-(±)- typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: Formation of the dione structure through aldol condensation reactions.
Hydroxylation: Introduction of hydroxyl groups using reagents such as osmium tetroxide or hydrogen peroxide.
Methylation: Addition of methyl groups using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch Reactors: For controlled reaction conditions and high yield.
Continuous Flow Reactors: For efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
Prost-13-ene-1,9-dione, 11,16-dihydroxy-1-(hydroxymethyl)-16-methyl-, (11alpha,13E)-(±)- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of dione to diol using reducing agents such as sodium borohydride.
Substitution: Replacement of hydroxyl groups with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, diols.
Substitution Products: Halides, ethers.
Aplicaciones Científicas De Investigación
Prost-13-ene-1,9-dione, 11,16-dihydroxy-1-(hydroxymethyl)-16-methyl-, (11alpha,13E)-(±)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of Prost-13-ene-1,9-dione, 11,16-dihydroxy-1-(hydroxymethyl)-16-methyl-, (11alpha,13E)-(±)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.
Receptor Binding: Binding to cellular receptors to modulate biological responses.
Signal Transduction: Interference with signal transduction pathways to alter cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Prostaglandins: Similar in structure and biological activity.
Steroids: Share common functional groups and synthetic routes.
Terpenoids: Exhibit similar chemical reactivity and applications.
Uniqueness
Prost-13-ene-1,9-dione, 11,16-dihydroxy-1-(hydroxymethyl)-16-methyl-, (11alpha,13E)-(±)- is unique due to its specific arrangement of functional groups and its potential for diverse chemical reactions and biological activities.
Propiedades
Número CAS |
74159-84-5 |
|---|---|
Fórmula molecular |
C22H38O5 |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
(2R,3R,4R)-4-hydroxy-3-[(E)-4-hydroxy-4-methyloct-1-enyl]-2-(8-hydroxy-7-oxooctyl)cyclopentan-1-one |
InChI |
InChI=1S/C22H38O5/c1-3-4-13-22(2,27)14-9-12-19-18(20(25)15-21(19)26)11-8-6-5-7-10-17(24)16-23/h9,12,18-19,21,23,26-27H,3-8,10-11,13-16H2,1-2H3/b12-9+/t18-,19-,21-,22?/m1/s1 |
Clave InChI |
KZRFFIVMBRBAAB-CFZYSXGVSA-N |
SMILES |
CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)CO)O)O |
SMILES isomérico |
CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)CO)O)O |
SMILES canónico |
CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)CO)O)O |
Sinónimos |
11 alpha, 16 alpha, beta-dihydroxy-1,9-dioxo-1-hydroxymethyl-16-methyl-13-trans-prostene CL 115,574 CL 115574 CL-115574 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















